4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol
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Overview
Description
4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 4-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylphenol is unique due to the presence of both a pyrazole ring and a phenolic group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-2-methylphenol |
InChI |
InChI=1S/C12H14N2O/c1-3-14-8-11(7-13-14)10-4-5-12(15)9(2)6-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
MWYDLXNTNVIPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
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